Ambrisentan Impurity E

説明

A metabolite of Ambrisentan

作用機序

Target of Action

Ambrisentan Impurity E, like Ambrisentan, selectively targets the endothelin type A (ETA) receptor . The ETA receptor is primarily located in pulmonary vascular smooth muscle cells . Endothelin, an endogenous hormone found in higher quantities in patients with pulmonary arterial hypertension, binds to two receptors, ETA and ETB . The ETA receptor is responsible for cell growth in the vessels as well as vasoconstriction .

Mode of Action

This compound inhibits the action of the ETA receptor, thereby preventing vasoconstriction . This selective inhibition of the ETA receptor prevents phospholipase C-mediated vasoconstriction and protein kinase C-mediated cell proliferation .

Biochemical Pathways

The inhibition of the ETA receptor by this compound affects the endothelin pathway . This pathway plays a key role in the pathobiology of pulmonary arterial hypertension, exerting vasoconstrictor and mitogenic effects . The ETA receptor is responsible for cell growth in the vessels as well as vasoconstriction, while the ETB receptor plays a role in vasodilation, endothelin 1 clearance, and anti-proliferation of cells .

Result of Action

The result of this compound’s action is the relaxation of muscles in blood vessels, allowing them to dilate and permit a reduction in blood pressure . This can improve exercise capacity in patients with pulmonary arterial hypertension .

生化学分析

Biochemical Properties

Ambrisentan Impurity E plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with endothelin receptors, particularly the endothelin type-A receptor, which is found on vascular smooth muscle cells and cardiac cells. This interaction inhibits the endothelin-mediated activation of second messenger systems, leading to vasodilation and reduced vascular resistance

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the migration and invasion of cancer cells, such as COLO-357 metastatic pancreatic adenocarcinoma cells, OvCar3 ovarian carcinoma cells, MDA-MB-231 breast adenocarcinoma cells, and HL-60 promyelocytic leukemia cells . This inhibition is associated with changes in the transcriptome of these cells, leading to a normalization of gene expression profiles. Additionally, this compound affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with endothelin receptors, particularly the endothelin type-A receptor. By binding to this receptor, this compound prevents the endogenous endothelin peptide from constricting the muscles in blood vessels, allowing them to relax and reduce blood pressure . This mechanism also involves the inhibition of cell proliferation and the modulation of gene expression, which contributes to its anti-tumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under various conditions, but its degradation products may have different effects on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell migration and invasion, as well as prolonged modulation of gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a pre-clinical murine model of metastatic breast cancer, treatment with this compound was effective in decreasing metastasis into the lungs and liver, with a significant enhancement in animal survival . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the metabolism of endothelin receptor antagonists. It interacts with enzymes such as cytochrome P450, which are involved in the hepatic metabolism of many drugs . The elimination of this compound and its metabolites occurs primarily in the bile following hepatic and/or extra-hepatic metabolism . Understanding these metabolic pathways is crucial for predicting potential drug interactions and ensuring the safe use of ambrisentan.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound within tissues may also be influenced by its binding affinity to endothelin receptors and other cellular targets.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize to the plasma membrane, where it interacts with endothelin receptors, as well as to other subcellular structures involved in cellular signaling and metabolism . Understanding the subcellular localization of this compound is important for elucidating its mechanisms of action and potential effects on cellular function.

生物活性

Ambrisentan is an endothelin receptor antagonist primarily used for the treatment of pulmonary arterial hypertension (PAH). While the biological activity of ambrisentan itself is well-documented, the characterization of its impurities, particularly Ambrisentan Impurity E, is crucial for understanding its pharmacological profile and safety. This article delves into the biological activity of this compound, including its effects, mechanisms, and relevant research findings.

Overview of Ambrisentan

Ambrisentan is a selective antagonist of the endothelin type A (ETA) receptor, which plays a significant role in vasoconstriction and cellular proliferation. By blocking this receptor, ambrisentan facilitates vasodilation and reduces pulmonary vascular resistance, thereby improving exercise capacity in patients with PAH .

This compound

This compound is one of the degradation products formed during the synthesis and metabolism of ambrisentan. Understanding its biological activity is essential for ensuring drug safety and efficacy. The following sections summarize key findings related to the impurity's biological activity.

- Endothelin Receptor Interaction : Like ambrisentan, Impurity E may interact with endothelin receptors. However, specific binding affinities and functional outcomes require further elucidation through comparative studies.

- Vasodilatory Effects : Preliminary studies suggest that impurities may retain some degree of biological activity, potentially influencing vascular tone and endothelial function.

Pharmacokinetics

- Absorption and Distribution : The pharmacokinetics of Impurity E are not fully characterized; however, it is hypothesized that it may exhibit similar absorption characteristics to ambrisentan due to structural similarities.

- Metabolism : Research indicates that impurities can be metabolized through similar pathways as the parent compound. For instance, ambrisentan undergoes extensive hepatic metabolism primarily via UDP-glucuronosyltransferases (UGTs) and cytochrome P450 enzymes .

Clinical Observations

- Study on Ambrisentan Efficacy : In clinical trials assessing ambrisentan's efficacy in PAH, impurities were monitored for their potential effects on drug metabolism and patient outcomes. Notably, no significant adverse effects directly attributable to impurities were reported .

- Toxicology Reports : Toxicological assessments have indicated that while ambrisentan is teratogenic at high doses, the specific risks associated with this compound remain under investigation. Studies have shown that high doses lead to embryo-fetal toxicity without clear evidence linking impurities to increased risk .

Analytical Characterization

Recent advancements in analytical chemistry have facilitated the identification and quantification of this compound using techniques such as:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method has been pivotal in characterizing degradation products and understanding their implications on drug stability and efficacy .

- Stability-Indicating Methods : Research has validated methods for assessing related substances in pharmaceutical formulations, ensuring that impurities remain within acceptable limits during storage and use .

Data Table: Comparative Properties

| Property | Ambrisentan | This compound |

|---|---|---|

| Mechanism of Action | ETA receptor antagonist | Potentially similar |

| Bioavailability | Rapidly absorbed | Not fully characterized |

| Metabolism | Hepatic (UGT & CYP) | Similar pathways expected |

| Toxicity | Teratogenic | Under investigation |

| Clinical Impact | Improves exercise capacity | Unknown |

科学的研究の応用

Pharmaceutical Applications

-

Quality Control :

- The identification and quantification of Ambrisentan Impurity E are essential for ensuring the purity of pharmaceutical formulations. Regulatory agencies require stringent testing for impurities to maintain drug safety standards.

- Advanced analytical techniques, such as ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), are employed to detect and quantify impurities in drug formulations .

-

Stability Studies :

- Stability studies help determine the conditions under which Ambrisentan degrades into Impurity E. Understanding these conditions can guide storage and handling practices to minimize degradation.

- Forced degradation studies have shown that Ambrisentan can degrade under neutral hydrolytic conditions, leading to the formation of unknown impurities, including this compound .

-

Toxicological Assessment :

- Toxicological studies are critical for evaluating the safety profile of this compound. Research indicates that while Ambrisentan itself has a low incidence of hepatotoxicity, impurities may alter this profile .

- It is imperative to assess whether this compound poses any additional risks compared to the parent compound.

Case Studies

- Clinical Trials :

- In clinical trials assessing the efficacy of Ambrisentan in treating pulmonary arterial hypertension, careful monitoring for impurities was conducted. The trials demonstrated significant improvements in exercise capacity among patients treated with Ambrisentan, but they also highlighted the importance of monitoring for adverse effects potentially linked to impurities .

- Regulatory Filings :

特性

IUPAC Name |

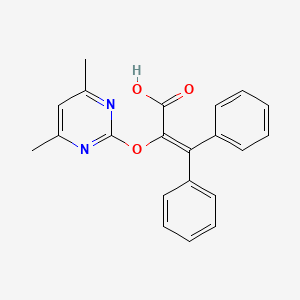

2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-14-13-15(2)23-21(22-14)26-19(20(24)25)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXXMENQXDEDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。